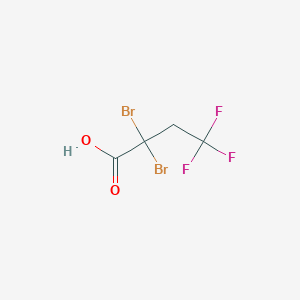

2,2-Dibromo-4,4,4-trifluorobutanoic acid

Description

Properties

IUPAC Name |

2,2-dibromo-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2F3O2/c5-3(6,2(10)11)1-4(7,8)9/h1H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLUGHWWFGTWAGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)(Br)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-Dibromo-4,4,4-trifluorobutanoic acid, a specialized chemical compound with potential applications in synthetic chemistry and drug discovery. As a molecule combining the unique electronic properties of a trifluoromethyl group with the reactivity of a dibrominated carbon center and a carboxylic acid handle, it represents a versatile building block for creating complex molecular architectures. This document will delve into its chemical properties, a proposed synthetic route based on established chemical principles, its expected spectroscopic signature, and a discussion of its potential applications and reactivity.

Core Compound Identity and Properties

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a halogenated carboxylic acid. Its structure is characterized by a four-carbon chain with three fluorine atoms on the terminal carbon (C4), two bromine atoms on the alpha-carbon (C2), and a carboxylic acid group at C1.

| Property | Value | Source |

| CAS Number | 1210691-01-2 | [1] |

| Molecular Formula | C4H3Br2F3O2 | [1] |

| Molecular Weight | 299.87 g/mol | [1] |

| Canonical SMILES | C(C(C(=O)O)(Br)Br)C(F)(F)F | N/A |

| InChI Key | QLUGHWWFGTWAGP-UHFFFAOYSA-N | [1] |

| Purity (Typical) | ≥95% | [1] |

Proposed Synthesis Pathway and Experimental Protocol

Rationale for the Synthetic Approach

The chosen synthetic strategy is the alpha-bromination of a carboxylic acid, a classic transformation known as the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is selected for its reliability in halogenating the alpha-position of carboxylic acids. The key steps involve the in-situ formation of an acyl halide, which readily enolizes, followed by electrophilic attack by bromine. The use of a phosphorus trihalide as a catalyst is standard for this transformation.

Visualizing the Synthesis Workflow

Caption: Proposed synthesis workflow for 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

Detailed Step-by-Step Experimental Protocol

Materials:

-

4,4,4-Trifluorobutanoic acid (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.1 eq)

-

Bromine (Br₂, 2.1 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 4,4,4-trifluorobutanoic acid (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous dichloromethane.

-

Catalyst Addition: Carefully add phosphorus tribromide (0.1 eq) to the stirring solution. A slight exotherm may be observed.

-

Bromine Addition: Slowly add bromine (2.1 eq) to the reaction mixture via the dropping funnel at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain a controlled temperature.

-

Reaction Progression: After the addition of bromine is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or a suitable spectroscopic method (e.g., ¹H NMR of an aliquot).

-

Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred solution of saturated aqueous sodium thiosulfate to neutralize any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2,2-Dibromo-4,4,4-trifluorobutanoic acid can be purified by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization Profile (Predicted)

While experimental spectra for this specific compound are not publicly available, a reliable prediction of its key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple. The key signal will be from the methylene protons (-CH₂-) at the C3 position. These protons are coupled to the trifluoromethyl group at C4, which will result in a quartet. The chemical shift of this quartet is anticipated to be in the downfield region due to the electron-withdrawing effects of the adjacent trifluoromethyl and dibromo-substituted carbon.

-

Predicted Signal: δ 3.5-4.5 ppm (quartet, 2H, J ≈ 10-12 Hz)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

-

C1 (Carboxylic Acid): δ 165-175 ppm

-

C2 (Dibrominated Carbon): δ 40-50 ppm

-

C3 (Methylene Carbon): δ 35-45 ppm (quartet, due to C-F coupling)

-

C4 (Trifluoromethyl Carbon): δ 120-130 ppm (quartet, due to C-F coupling)

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will be a triplet due to coupling with the two adjacent C3 protons.

-

Predicted Signal: δ -60 to -70 ppm (triplet)

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carboxylic acid and the carbon-halogen bonds.

-

O-H Stretch (Carboxylic Acid): Broad peak from 2500-3300 cm⁻¹

-

C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region

-

C-Br Stretch: Absorptions in the 500-650 cm⁻¹ region

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak, although it may be weak due to the lability of the compound. A key feature would be the characteristic isotopic pattern of two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4). Common fragmentation patterns would include the loss of bromine, the carboxylic acid group, and cleavage of the carbon-carbon bonds.

Reactivity and Potential Applications in Drug Development

The unique combination of functional groups in 2,2-Dibromo-4,4,4-trifluorobutanoic acid makes it a potentially valuable building block in medicinal chemistry and materials science.

Chemical Reactivity

-

Carboxylic Acid Group: This functional group can undergo standard transformations such as esterification, amidation, and reduction to an alcohol. This provides a handle for conjugating the molecule to other scaffolds or for introducing it into peptide chains.

-

Dibrominated Carbon: The gem-dibromo group can be a precursor to other functional groups. For instance, it can be converted to a ketone via hydrolysis or used in olefination reactions. It can also participate in radical reactions.

-

Trifluoromethyl Group: The CF₃ group is a well-known bioisostere for groups like isopropyl and is often introduced into drug candidates to improve metabolic stability, lipophilicity, and binding affinity. The presence of this group in 2,2-Dibromo-4,4,4-trifluorobutanoic acid makes it an attractive fragment for incorporation into new chemical entities.

Potential Applications

-

Scaffold for Novel Amino Acids: The structure of this compound is reminiscent of an amino acid precursor. Chemical manipulation of the dibromo group could potentially lead to the synthesis of novel, non-natural amino acids containing a trifluoromethyl group, which are of high interest in peptide and protein engineering.

-

Building Block in Fluorinated Pharmaceuticals: The demand for fluorinated building blocks in drug discovery is consistently high. This compound could serve as a starting material for the synthesis of more complex molecules where the trifluoromethyl group is desired for its beneficial effects on pharmacokinetic and pharmacodynamic properties.

-

Probes for Chemical Biology: The reactivity of the dibromo group could be exploited for the development of chemical probes to study biological systems.

Safety and Handling

As with all halogenated organic acids, 2,2-Dibromo-4,4,4-trifluorobutanoic acid should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. It is expected to be corrosive and an irritant.[2][3][4][5][6]

Conclusion

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a specialized chemical with significant potential as a building block in synthetic and medicinal chemistry. While detailed experimental data is currently limited in the public domain, its synthesis is achievable through established methods, and its spectroscopic and reactive properties can be reliably predicted. For researchers and drug development professionals, this compound offers a unique combination of functional groups that can be leveraged to create novel molecules with potentially enhanced biological activity and improved physicochemical properties.

References

Sources

- 1. 2,2-Dibromo-4,4,4-trifluorobutanoic acid | 1210691-01-2 [sigmaaldrich.com]

- 2. 2,2-dibromo-4,4,4-trifluorobutanoic acid | Chemrio [chemrio.com]

- 3. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,2,3-Trifluorobutanoic acid | C4H5F3O2 | CID 54087766 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dibromo-4,4,4-trifluorobutanoic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount strategy for fine-tuning physicochemical and biological properties. The introduction of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 2,2-Dibromo-4,4,4-trifluorobutanoic acid, with a molecular weight of 299.87 g/mol , presents itself as a compelling, albeit under-explored, synthetic building block. Its structure, featuring a trifluoromethyl group, a gem-dibromo moiety, and a carboxylic acid, offers a rich tapestry of reactive sites for chemical elaboration. This guide aims to provide a comprehensive overview of this compound, focusing on its chemical properties, potential synthetic utility, and safe handling, thereby serving as a valuable resource for researchers seeking to leverage its unique structural features in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties and handling requirements is a prerequisite for its successful application in a research setting. The known physicochemical properties of 2,2-Dibromo-4,4,4-trifluorobutanoic acid are summarized in the table below. It is important to note that while some data is readily available, other properties such as boiling point, melting point, and pKa have not been extensively reported in publicly accessible literature.

| Property | Value | Source |

| Molecular Weight | 299.87 g/mol | |

| CAS Number | 1210691-01-2 | |

| Linear Formula | C4H3Br2F3O2 | |

| Purity | Typically ≥95% |

Safety and Handling:

As with any halogenated organic compound, 2,2-Dibromo-4,4,4-trifluorobutanoic acid and its structural analogs require careful handling in a well-ventilated laboratory fume hood.[2][3][4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2][3][4]

First Aid Measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3][6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][6]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5]

Synthetic Considerations: A Plausible Preparative Route

While specific, peer-reviewed synthetic procedures for 2,2-Dibromo-4,4,4-trifluorobutanoic acid are not widely documented, a plausible synthetic pathway can be envisioned based on established organic chemistry principles. A potential route could involve the bromination of a suitable precursor, such as 4,4,4-trifluorobutanoic acid. The gem-dibromination of the α-carbon to a carboxylic acid can be a challenging transformation, often requiring harsh conditions. A more likely precursor would be an ester derivative, which could then be hydrolyzed to the desired carboxylic acid.

Below is a diagram illustrating a hypothetical, yet chemically reasonable, two-step synthesis starting from 4,4,4-trifluorobutanoic acid.

Caption: Potential synthetic transformations of 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

Experimental Protocol Example: Esterification of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

To provide a practical example of how one might begin to work with this compound, the following is a detailed, step-by-step protocol for the esterification of the carboxylic acid moiety with ethanol. This is a fundamental transformation that could be a first step in a more complex synthetic sequence.

Objective: To synthesize Ethyl 2,2-dibromo-4,4,4-trifluorobutanoate.

Materials:

-

2,2-Dibromo-4,4,4-trifluorobutanoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-Dibromo-4,4,4-trifluorobutanoic acid (1.0 eq) in anhydrous ethanol (10 volumes).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude ester can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 2,2-dibromo-4,4,4-trifluorobutanoate.

Conclusion: A Building Block with Untapped Potential

2,2-Dibromo-4,4,4-trifluorobutanoic acid represents a promising yet underutilized building block in the realm of synthetic chemistry. Its unique combination of a trifluoromethyl group, a gem-dibromo functionality, and a carboxylic acid handle provides a versatile platform for the synthesis of novel and complex molecular architectures. While the specific applications of this compound are yet to be fully explored and documented in peer-reviewed literature, its potential, drawn from the well-established chemistry of its constituent functional groups, is undeniable. This guide has aimed to provide a foundational understanding of this compound, from its basic properties and safe handling to its potential synthetic transformations. It is hoped that this will inspire further research into the chemistry of 2,2-Dibromo-4,4,4-trifluorobutanoic acid, ultimately unlocking its full potential in drug discovery and materials science.

References

- Google Patents. United States Patent US 2008/0194857 A1.

-

Ningbo Inno Pharmchem Co., Ltd. (2023, November 27). Mastering Organic Synthesis: The Versatility of Dibromo Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

- Google Patents. CN103265403A - Method synthesizing 4, 4, 4-trifluoro butanol.

-

SpectraBase. 2-Bromo-4,4,4-trifluorobutyl acetate. Retrieved from [Link]

- Google Patents. CN102630224B - For the preparation of the method for 2,2-dibromo Malonamide.

- Google Patents. US8022247B2 - Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

Boron Molecular. (2023, September 18). Organic Building Blocks & Suppliers: Your Essential Guide. Retrieved from [Link]

-

MDPI. (2022). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Retrieved from [Link]

-

YouTube. (2025, September 4). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 2,2,2-Trichloro-4-methoxy-1,3,2-benzodioxaphosphole in the reactions with terminal acetylenes. Retrieved from [Link]

Sources

- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. keyorganics.net [keyorganics.net]

- 4. tcichemicals.com [tcichemicals.com]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

2,2-Dibromo-4,4,4-trifluorobutanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2,2-dibromo-4,4,4-trifluorobutanoic acid, a valuable fluorinated building block in medicinal chemistry and materials science. Recognizing the current gap in publicly available, detailed synthetic protocols for this specific molecule, this document leverages established chemical principles and analogous reaction data to construct a scientifically rigorous and plausible approach. The core of this proposed synthesis is the α-bromination of 4,4,4-trifluorobutanoic acid, with a critical analysis of the challenges posed by the electron-withdrawing trifluoromethyl group. This guide explores a modified Hell-Volhard-Zelinskii (HVZ) reaction and an alternative pathway involving a silyl ketene acetal intermediate, providing researchers with a robust theoretical framework and practical, step-by-step experimental designs.

Introduction: The Significance of Fluorinated Carboxylic Acids

Fluorine-containing organic molecules are of paramount importance in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Specifically, trifluoromethylated carboxylic acids and their derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals. 2,2-Dibromo-4,4,4-trifluorobutanoic acid, with its trifluoromethyl group and two α-bromine atoms, represents a highly functionalized and versatile building block for further chemical elaboration. The bromine atoms can serve as handles for a variety of nucleophilic substitutions and cross-coupling reactions, enabling the introduction of diverse functionalities.

Proposed Primary Synthesis Pathway: Modified Hell-Volhard-Zelinskii Bromination

The most logical and direct approach to the synthesis of 2,2-dibromo-4,4,4-trifluorobutanoic acid is the α-bromination of a suitable precursor. The commercially available 4,4,4-trifluorobutanoic acid is the ideal starting material for this transformation.[2] The classic method for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii (HVZ) reaction.[3][4]

The Hell-Volhard-Zelinskii Reaction: A Mechanistic Overview

The HVZ reaction typically involves the treatment of a carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[5] The reaction proceeds through the following key steps:

-

Formation of the Acyl Bromide: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide. This is a crucial step as the acyl bromide can readily enolize, unlike the starting carboxylic acid.[4]

-

Enolization: The acyl bromide tautomerizes to its enol form.

-

α-Bromination: The electron-rich enol attacks a molecule of bromine, leading to the formation of the α-bromo acyl bromide.

-

Exchange and Product Formation: The α-bromo acyl bromide can then react with another molecule of the starting carboxylic acid to yield the final α-bromo carboxylic acid and regenerate the acyl bromide intermediate, thus continuing the catalytic cycle.[5] For dibromination, a stoichiometric excess of bromine is required.

The Challenge of the Trifluoromethyl Group

A significant challenge in the application of the HVZ reaction to 4,4,4-trifluorobutanoic acid is the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group destabilizes the formation of the enol intermediate, which is essential for the α-bromination to occur. This deactivation of the α-position can lead to sluggish reaction rates or a complete lack of reactivity under standard HVZ conditions. Indeed, difficulties in the bromination of the structurally similar 3,3,3-trifluoropropanoic acid have been reported, where standard radical bromination conditions proved ineffective.[6]

To overcome this, more forcing reaction conditions or an alternative activation strategy may be necessary. The following proposed protocol incorporates considerations to address this challenge.

Proposed Experimental Protocol: Modified HVZ Reaction

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4,4,4-Trifluorobutanoic acid | 142.08 | 14.2 g | 0.1 |

| Bromine (Br₂) | 159.81 | 35.2 g (11.3 mL) | 0.22 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 2.7 g (1.0 mL) | 0.01 |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (containing aqueous sodium thiosulfate solution to neutralize HBr and excess Br₂), and a dropping funnel, add 4,4,4-trifluorobutanoic acid (14.2 g, 0.1 mol) and anhydrous dichloromethane (50 mL).

-

Catalyst Addition: Carefully add phosphorus tribromide (1.0 mL, 0.01 mol) to the stirred solution.

-

Bromine Addition: Slowly add bromine (11.3 mL, 0.22 mol) from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C for DCM) and maintain for 12-24 hours. The progress of the reaction should be monitored by ¹H NMR or GC-MS analysis of aliquots. Due to the deactivating effect of the CF₃ group, a prolonged reaction time is anticipated.

-

Work-up: After the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Carefully add water (50 mL) to quench any remaining acyl bromide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (to remove excess bromine), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield 2,2-dibromo-4,4,4-trifluorobutanoic acid.

Diagram of the Modified HVZ Reaction Workflow:

Caption: Workflow for the proposed modified Hell-Volhard-Zelinskii synthesis.

Alternative Pathway: Silyl Ketene Acetal Intermediate

Given the potential difficulties with the direct HVZ bromination, an alternative strategy involving the formation and subsequent bromination of a silyl ketene acetal is a highly promising approach. This method circumvents the need for the challenging enolization of the acyl bromide by creating a more reactive enolate equivalent. A similar strategy has been successfully employed for the α-bromination of a related trifluorinated ester.[6]

Rationale and Mechanism

This pathway involves two main steps:

-

Formation of the Silyl Ketene Acetal: The starting 4,4,4-trifluorobutanoic acid is first converted to its ester (e.g., the methyl or ethyl ester) for compatibility with the silylation conditions. The ester is then treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to form the enolate. This enolate is then trapped with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) to form the silyl ketene acetal.

-

Electrophilic Bromination: The resulting silyl ketene acetal is an electron-rich alkene that readily reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), to install the bromine atom at the α-position. To achieve dibromination, an excess of the brominating agent would be used. The final product would be the α,α-dibromo ester, which can be hydrolyzed to the desired carboxylic acid.

Diagram of the Silyl Ketene Acetal Pathway:

Caption: Multi-step synthesis via a silyl ketene acetal intermediate.

Proposed Experimental Protocol: Silyl Ketene Acetal Route

Part A: Esterification of 4,4,4-Trifluorobutanoic Acid

-

Combine 4,4,4-trifluorobutanoic acid (14.2 g, 0.1 mol), methanol (50 mL), and a catalytic amount of sulfuric acid (0.5 mL) in a round-bottom flask.

-

Reflux the mixture for 4 hours.

-

Cool, remove the excess methanol under reduced pressure, and perform a standard aqueous work-up and extraction with diethyl ether.

-

Dry the organic layer and distill to obtain methyl 4,4,4-trifluorobutanoate.

Part B: Dibromination via Silyl Ketene Acetal

-

Enolate Formation: In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of LDA by adding n-butyllithium (0.11 mol) to diisopropylamine (0.11 mol) in anhydrous THF (100 mL) at -78 °C.

-

Ester Addition: Slowly add a solution of methyl 4,4,4-trifluorobutanoate (from Part A, 0.1 mol) in anhydrous THF (20 mL) to the LDA solution at -78 °C. Stir for 30 minutes.

-

Silyl Trap: Add trimethylsilyl chloride (0.11 mol) to the enolate solution and allow the mixture to slowly warm to room temperature.

-

Bromination: Cool the resulting silyl ketene acetal solution to 0 °C. Add a solution of bromine (0.22 mol) in THF dropwise.

-

Work-up and Hydrolysis: Quench the reaction with aqueous sodium thiosulfate. Extract the product with diethyl ether. The crude dibromo ester can be directly subjected to acidic hydrolysis (e.g., refluxing with 6M HCl) to yield the final product, 2,2-dibromo-4,4,4-trifluorobutanoic acid. Purify as described in the HVZ protocol.

Safety Considerations

-

Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.

-

Phosphorus Tribromide (PBr₃): Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using syringe techniques.

-

Hydrogen Bromide (HBr): A corrosive gas is evolved during the HVZ reaction. Ensure the reaction apparatus is properly vented to a scrubber.

Conclusion

While a direct, published synthesis for 2,2-dibromo-4,4,4-trifluorobutanoic acid is not readily found, this guide outlines two robust and scientifically sound pathways based on established synthetic methodologies. The modified Hell-Volhard-Zelinskii reaction of 4,4,4-trifluorobutanoic acid is the more direct route, but success may be contingent on overcoming the deactivating effect of the trifluoromethyl group through extended reaction times or elevated temperatures. The alternative pathway, proceeding through a silyl ketene acetal intermediate, offers a potentially more reliable method for the α-bromination of this challenging substrate. Researchers and drug development professionals can use the detailed protocols and mechanistic insights provided herein as a strong foundation for the successful synthesis of this valuable fluorinated building block.

References

- Hell, C. M. von; Volhard, J.; Zelinsky, N. D. The Hell-Volhard-Zelinsky reaction is a well-established method for the α-halogenation of carboxylic acids. (This is a general reference to the named reaction, specific seminal papers are numerous).

-

BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. URL: [Link]

-

Chemistry LibreTexts. Hell-Volhard-Zelinsky reaction. URL: [Link]

-

Wikipedia. Hell–Volhard–Zelinsky halogenation. URL: [Link]

-

Reddit. Bromination of 3,3,3-trifluoropropanoic acid. URL: [Link]

-

ChemBK. 4,4,4-TRIFLUOROBUTANOIC ACID. URL: [Link]

Sources

An In-depth Technical Guide to 2,2-Dibromo-4,4,4-trifluorobutanoic Acid: Synthesis, Properties, and Potential Applications

A Note to the Reader: As a Senior Application Scientist, it is my responsibility to provide accurate and field-proven insights. Initial research indicates that 2,2-Dibromo-4,4,4-trifluorobutanoic acid is a novel or not widely documented compound. Therefore, this guide has been constructed based on established principles of organic chemistry and by drawing parallels with structurally related molecules. The information presented herein, particularly regarding experimental protocols and specific properties, should be considered predictive and requires experimental validation.

Introduction

The strategic incorporation of fluorine and bromine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (–CF3) is renowned for its ability to enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds. Similarly, gem-dibromo functionalities serve as versatile synthetic handles and can impart unique chemical reactivity. This guide provides a comprehensive technical overview of 2,2-Dibromo-4,4,4-trifluorobutanoic acid, a compound that synergistically combines these valuable structural motifs. We will explore its predicted physicochemical properties, propose a logical synthetic pathway, and discuss its potential reactivity and applications, particularly within the realm of drug development.

Predicted Physicochemical Properties

The properties of 2,2-Dibromo-4,4,4-trifluorobutanoic acid can be inferred from its constituent functional groups: a carboxylic acid, a gem-dibromo group at the α-position, and a trifluoromethyl group at the γ-position.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C4H3Br2F3O2 | Based on the chemical structure. |

| Molecular Weight | 315.87 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light yellow solid or liquid | Similar halogenated carboxylic acids can exist in either state at room temperature.[1][2] |

| Boiling Point | Elevated | The presence of polar functional groups (carboxylic acid) and heavy atoms (bromine) will significantly increase the boiling point compared to the parent butanoic acid. |

| Melting Point | Moderate | For a solid state, the melting point is expected to be in a moderate range, influenced by crystal packing and intermolecular forces. |

| Acidity (pKa) | Lower than butanoic acid | The strong electron-withdrawing effects of the two α-bromine atoms and the γ-trifluoromethyl group will stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid. |

| Solubility | Soluble in organic solvents (e.g., ethers, halogenated solvents); sparingly soluble in water | The hydrophobic trifluoromethyl and dibromo groups will reduce water solubility, though the polar carboxylic acid will allow for some solubility. |

Proposed Synthesis of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

A plausible synthetic route to 2,2-Dibromo-4,4,4-trifluorobutanoic acid would involve the α-bromination of a suitable precursor, such as 4,4,4-trifluorobutanoic acid. The Hell-Volhard-Zelinsky reaction is a classic and reliable method for the α-halogenation of carboxylic acids.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

Step-by-Step Experimental Protocol

Disclaimer: This is a hypothetical protocol and must be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 1 equivalent of 4,4,4-trifluorobutanoic acid.[1][2][3]

-

Catalyst Addition: Add a catalytic amount (0.1 equivalents) of phosphorus tribromide (PBr₃) to the flask. The PBr₃ will react with the carboxylic acid to form the acyl bromide in situ, which is the reactive intermediate.

-

Bromination: Slowly add 2.2 equivalents of bromine (Br₂) to the reaction mixture via the dropping funnel. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Progression: After the addition of bromine is complete, heat the reaction mixture to 80-90 °C and maintain it at this temperature until the evolution of hydrogen bromide (HBr) gas ceases. The progress of the reaction can be monitored by techniques such as ¹H NMR or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to quench any remaining bromine and phosphorus tribromide. This step should be performed with caution as it can be highly exothermic and release HBr gas.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

-

Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (to remove any residual bromine), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield the final product.

Reactivity and Potential Applications

The unique combination of functional groups in 2,2-Dibromo-4,4,4-trifluorobutanoic acid makes it a potentially valuable building block in organic synthesis and drug development.

Reactivity Profile

Caption: Predicted reactivity profile of 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

-

Carboxylic Acid Moiety: The carboxylic acid can undergo standard transformations to form esters, amides, and acid chlorides. These derivatives are common intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients. The esterification of fluorinated carboxylic acids is a well-established process.[4]

-

Gem-Dibromide Moiety: The gem-dibromo group is a versatile functional handle. It can be a precursor to other functional groups through reactions such as reduction to a methylene group or conversion to a ketone. It can also participate in carbon-carbon bond-forming reactions.

Potential Applications in Drug Development

-

Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for other chemical groups in drug candidates to improve their pharmacological properties. Enantiomerically pure derivatives of related compounds like 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine in drug design.[5]

-

Metabolic Stability: The presence of the trifluoromethyl group can block metabolic oxidation at that position, leading to an increased half-life of a drug molecule.

-

Conformational Control: The bulky bromine atoms can introduce conformational constraints, which can be beneficial for locking a molecule into a bioactive conformation.

-

Synthetic Intermediate: This compound could serve as a key intermediate in the synthesis of novel fluorinated and brominated heterocyclic compounds, which are prevalent in medicinal chemistry.

Safety and Handling

Given the presence of a carboxylic acid and halogen atoms, 2,2-Dibromo-4,4,4-trifluorobutanoic acid is expected to be a corrosive and irritating compound. Safe handling practices are paramount.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

-

Ventilation: All handling should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[6][7][8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8] The container should be tightly sealed.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[7]

Conclusion

While 2,2-Dibromo-4,4,4-trifluorobutanoic acid may not be a readily available compound, its unique structural features suggest it holds significant potential as a building block in synthetic and medicinal chemistry. The proposed synthetic route via α-bromination of 4,4,4-trifluorobutanoic acid is based on well-established chemical principles. The predicted reactivity of this molecule, stemming from its carboxylic acid and gem-dibromo functionalities, opens avenues for the creation of novel and potentially bioactive molecules. Further experimental investigation is warranted to validate these predictions and fully explore the utility of this promising compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22617161, 2,2,3,4,4,4-Hexafluorobutanoic acid. Retrieved from [Link].

-

ChemBK (2024). 4,4,4-TRIFLUOROBUTANOIC ACID. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54087766, 2,2,3-Trifluorobutanoic acid. Retrieved from [Link].

-

Mykhailiuk, P. K. (2018). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Organic Process Research & Development, 22(9), 1254–1258. [Link]

-

Chovancova, J., et al. (2021). 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. Molecules, 26(16), 4947. [Link]

-

De Laurentiis, E., et al. (2021). STRUCTURE CONFIRMATION, REACTIVITY, BACTERIAL MUTAGENICITY AND QUANTIFICATION OF 2,2,4-TRIBROMO-5-HYDROXYCYCLOPENT-4-ENE-1,3-DIONE, A NEW DRINKING WATER DISINFECTION BYPRODUCT. ChemRxiv. [Link]

- United States Patent US5292939A. Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof.

-

vibzz lab (2023). 1,4 Dibromobutane synthesis. YouTube. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3479789, 2,3,4-tribromobutanoic Acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12940601, 2,4-Dibromobutanoic acid. Retrieved from [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. 4,4,4-トリフルオロ酪酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4,4,4-Trifluorobutyric acid | 406-93-9 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Spectral Analysis of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromo-4,4,4-trifluorobutanoic acid, a halogenated carboxylic acid, represents a unique chemical scaffold with potential applications in medicinal chemistry and materials science. The presence of a trifluoromethyl group and geminal dibromo substituents at the α-position to the carboxylic acid imparts distinct electronic and steric properties, making it a valuable building block for the synthesis of novel compounds. A thorough understanding of its spectral characteristics is paramount for its identification, purification, and the structural elucidation of its derivatives.

This technical guide provides a comprehensive overview of the expected spectral data for 2,2-Dibromo-4,4,4-trifluorobutanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed predicted analysis.

Molecular Structure and Key Features

The structure of 2,2-Dibromo-4,4,4-trifluorobutanoic acid (C₄H₃Br₂F₃O₂) is characterized by a four-carbon chain with a carboxylic acid functional group. The key features influencing its spectral properties are:

-

Carboxylic Acid Group (-COOH): This group will give rise to a characteristic acidic proton signal in ¹H NMR, a carbonyl carbon signal in ¹³C NMR, and distinct O-H and C=O stretching vibrations in IR spectroscopy.

-

α-Carbon with Geminal Dibromo Substituents (-CBr₂-): The two bromine atoms are strong electron-withdrawing groups, which will significantly deshield the α-carbon in ¹³C NMR.

-

Methylene Group (-CH₂-): The protons on this carbon (C3) are adjacent to both the electron-withdrawing CBr₂ group and the strongly electron-withdrawing trifluoromethyl group, leading to a complex splitting pattern and a downfield chemical shift in ¹H NMR.

-

Trifluoromethyl Group (-CF₃): This group will produce a characteristic signal in ¹⁹F NMR and will cause splitting of the adjacent methylene protons in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,2-Dibromo-4,4,4-trifluorobutanoic acid is expected to show two main signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid typically appears as a broad singlet in this downfield region due to hydrogen bonding and chemical exchange.[1][2] |

| ~3.5-4.5 | Quartet of Triplets (qt) or complex multiplet | 2H | -CH₂- | These protons are coupled to the three fluorine atoms of the -CF₃ group (quartet) and potentially show long-range coupling to the bromine atoms or exhibit complex second-order effects. The strong electron-withdrawing nature of the adjacent CBr₂ and CF₃ groups causes a significant downfield shift. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dibromo-4,4,4-trifluorobutanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-15 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad carboxylic acid proton.

-

-

Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to display four distinct signals corresponding to the four carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O | The carbonyl carbon of a carboxylic acid typically resonates in this region.[1] |

| ~120-130 (quartet, ¹JCF ≈ 280-300 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. |

| ~40-50 (quartet, ²JCF ≈ 25-35 Hz) | -CH₂- | This carbon is deshielded by the adjacent CBr₂ and CF₃ groups and will appear as a quartet due to two-bond coupling with the fluorine atoms. |

| ~30-40 | -CBr₂- | The presence of two electron-withdrawing bromine atoms will cause a significant downfield shift for this carbon. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C and the potential for long relaxation times of quaternary carbons.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -60 to -80 | Triplet | -CF₃ | The three fluorine atoms are chemically equivalent and will be split into a triplet by the two adjacent protons of the -CH₂- group. The chemical shift is highly dependent on the electronic environment. |

Experimental Protocol for ¹⁹F NMR Spectroscopy:

-

Sample Preparation: The same sample used for ¹H and ¹³C NMR can be used.

-

Instrument Setup: Acquire the spectrum on an NMR spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Use a proton-decoupled or proton-coupled sequence to observe the splitting pattern.

-

Set the spectral width to be appropriate for fluorinated compounds.

-

Use an external reference standard, such as CFCl₃ (δ = 0 ppm), for chemical shift calibration.

-

-

Processing: Process the data as with other NMR experiments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For 2,2-Dibromo-4,4,4-trifluorobutanoic acid, electron ionization (EI) would likely lead to significant fragmentation.

Predicted Fragmentation Pattern

| m/z Value | Proposed Fragment | Rationale |

| 299/301/303 | [M]⁺ | Molecular ion peak. The isotopic pattern of two bromine atoms (⁷⁹Br and ⁸¹Br) will result in a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. |

| 254/256/258 | [M - COOH]⁺ | Loss of the carboxylic acid group is a common fragmentation pathway for carboxylic acids. |

| 220/222 | [M - Br]⁺ | Loss of a bromine radical. |

| 175/177 | [C₃H₂BrF₃]⁺ | Further fragmentation involving the loss of another bromine atom. |

| 69 | [CF₃]⁺ | A common and stable fragment corresponding to the trifluoromethyl cation. |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-350).

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic patterns, especially for bromine-containing fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The characteristic broad absorption of a hydrogen-bonded carboxylic acid O-H group.[1] |

| ~1700-1725 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid. The presence of electron-withdrawing bromine atoms at the α-position may shift this to a slightly higher wavenumber. |

| ~1100-1300 | Strong | C-F stretch | Strong absorptions are characteristic of C-F bonds. |

| ~1400-1440 | Medium | O-H bend | In-plane bending vibration of the carboxylic acid O-H. |

| ~920-960 | Medium, Broad | O-H bend (out-of-plane) | Out-of-plane bending of the dimeric carboxylic acid O-H. |

| ~550-650 | Medium-Strong | C-Br stretch | Stretching vibrations for carbon-bromine bonds. |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Liquid/Solution: If soluble, dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a salt plate cell. Alternatively, a thin film can be prepared between two salt plates.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

Caption: Molecular structure of 2,2-Dibromo-4,4,4-trifluorobutanoic acid.

Sources

An In-depth Technical Guide to the Reactivity Profile of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

Introduction: A Trifunctional Building Block in Modern Synthesis

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a specialized synthetic intermediate characterized by a unique combination of functional groups: a carboxylic acid, a geminal dibromo-substituted carbon atom, and a trifluoromethyl group. This trifunctional nature imbues the molecule with a versatile reactivity profile, making it a valuable building block for the synthesis of complex fluorinated molecules in the pharmaceutical, agrochemical, and materials science sectors. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the adjacent functionalities, often leading to unique chemical transformations. This guide provides a comprehensive overview of the anticipated reactivity of 2,2-dibromo-4,4,4-trifluorobutanoic acid, offering insights into its potential applications and providing detailed experimental protocols for key transformations.

Core Reactivity at the C2 Position: The Chemistry of the Dibrominated Carbon

The geminal dibromo group at the C2 position is a key locus of reactivity, susceptible to a variety of transformations that can lead to the formation of new carbon-carbon and carbon-heteroatom bonds.

Dehalogenation Reactions: Pathways to Unsaturation

The removal of one or both bromine atoms can be a facile process, leading to the formation of unsaturated derivatives. The specific product obtained is highly dependent on the reaction conditions and the reagents employed.

-

Reductive Debromination: Treatment with reducing agents such as zinc dust can lead to the formation of 4,4,4-trifluorobutanoic acid. This reaction proceeds through a carbanionic intermediate.

-

Eliminative Dehydrobromination: The use of a base can induce the elimination of HBr, leading to the formation of 2-bromo-4,4,4-trifluorobut-2-enoic acid. The regioselectivity of this elimination is influenced by the acidity of the α-proton and the stability of the resulting alkene.

-

Formation of Alkynes via Dehalogenation: More vigorous dehalogenation conditions, for instance using sodium iodide in acetone, can potentially lead to the formation of 4,4,4-trifluorobut-2-ynoic acid through a tandem elimination process.[1]

Experimental Protocol: Synthesis of 2-Bromo-4,4,4-trifluorobut-2-enoic Acid (Hypothetical)

-

Dissolution: Dissolve 2,2-dibromo-4,4,4-trifluorobutanoic acid (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) (1.1 eq), dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reformatsky-Type Reactions: Carbon-Carbon Bond Formation

While the carboxylic acid itself is not suitable for the classical Reformatsky reaction, its corresponding ester, ethyl 2,2-dibromo-4,4,4-trifluorobutanoate, can serve as a precursor for the formation of a zinc enolate. This enolate can then react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.[2][3][4][5]

The first step would be the esterification of the carboxylic acid.

Experimental Protocol: Synthesis of Ethyl 2,2-dibromo-4,4,4-trifluorobutanoate

-

Acid Activation: To a solution of 2,2-dibromo-4,4,4-trifluorobutanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Esterification: After stirring for 1 hour at room temperature, carefully add ethanol (2.0 eq) to the reaction mixture.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer, concentrate, and purify the resulting ester by vacuum distillation or column chromatography.

Experimental Protocol: Reformatsky Reaction with Ethyl 2,2-dibromo-4,4,4-trifluorobutanoate

-

Zinc Activation: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, and then dry under vacuum.

-

Enolate Formation: In a flame-dried flask under an inert atmosphere, add the activated zinc and a crystal of iodine to a solution of ethyl 2,2-dibromo-4,4,4-trifluorobutanoate (1.0 eq) in anhydrous THF.

-

Electrophile Addition: Once the formation of the organozinc reagent is initiated (indicated by a color change), add a solution of the desired aldehyde or ketone (1.0 eq) in THF dropwise.

-

Work-up and Purification: After the reaction is complete, quench with saturated aqueous ammonium chloride solution, extract with an organic solvent, and purify the product by column chromatography.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality of 2,2-dibromo-4,4,4-trifluorobutanoic acid can undergo typical transformations, although the reaction rates and conditions may be influenced by the steric bulk of the adjacent dibrominated carbon and the electron-withdrawing nature of the trifluoromethyl group.

Esterification

The formation of esters can be achieved under standard acid-catalyzed conditions (e.g., Fischer esterification) or by conversion to a more reactive acyl halide followed by reaction with an alcohol.[6][7]

| Catalyst/Reagent | Alcohol | Solvent | Temperature | Typical Yield | Reference |

| H₂SO₄ (catalytic) | Methanol | Methanol (excess) | Reflux | Moderate to Good | [6] |

| SOCl₂ then Ethanol | Ethanol | DCM | Room Temp. | Good to High | [8] |

| DCC/DMAP | Benzyl Alcohol | DCM | Room Temp. | Good | [9] |

Amide Formation

The synthesis of amides from 2,2-dibromo-4,4,4-trifluorobutanoic acid requires the use of coupling agents to overcome the steric hindrance and the reduced nucleophilicity of amines in the presence of the acidic proton. Common coupling agents include carbodiimides (e.g., DCC, EDC) and phosphonium salts (e.g., HATU, PyBOP).[8][9][10]

Experimental Protocol: Amide Coupling using HATU

-

Acid Activation: To a solution of 2,2-dibromo-4,4,4-trifluorobutanoic acid (1.0 eq) and HATU (1.1 eq) in DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Amine Addition: After stirring for 10-15 minutes, add the desired primary or secondary amine (1.0 eq).

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by LC-MS). Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry, and concentrate. Purify the amide by column chromatography or recrystallization.

Synergistic Reactivity: Decarboxylation and Decarboxylative Halogenation

The presence of both the carboxylic acid and the dibromo groups allows for unique decarboxylative reactions, which can be a powerful tool for the introduction of other functional groups.

Decarboxylation

Thermal or metal-catalyzed decarboxylation can lead to the formation of 3,3-dibromo-1,1,1-trifluoropropane. The ease of decarboxylation will be influenced by the stability of the resulting carbanion or radical intermediate. The electron-withdrawing trifluoromethyl group is expected to stabilize a carbanion at the C2 position.

Decarboxylative Bromination (Hunsdiecker-type Reaction)

The silver salt of 2,2-dibromo-4,4,4-trifluorobutanoic acid could potentially undergo a Hunsdiecker-type reaction upon treatment with bromine, leading to the formation of 1,1,1-trifluoro-2,2,2-tribromoethane. However, the stability of the intermediate radical and potential side reactions should be considered.[6][11][12][13]

Visualizing the Reactivity Pathways

The following diagrams illustrate the key reactivity pathways of 2,2-dibromo-4,4,4-trifluorobutanoic acid.

Sources

- 1. \mathrm { MeCBr } _ { 2 } - \mathrm { CBr } _ { 2 } \mathrm { Me } \xrigh.. [askfilo.com]

- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 3. byjus.com [byjus.com]

- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. Decarboxylative Bromination of Aliphatic Carboxylic Acids via Visible Light-Driven Proton-Coupled Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Amide Synthesis [fishersci.dk]

- 9. peptide.com [peptide.com]

- 10. hepatochem.com [hepatochem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Transition-metal-free decarboxylative bromination of aromatic carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatization of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,2-dibromo-4,4,4-trifluorobutanoic acid, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its synthesis, explore the reactivity of its key functional groups, and present detailed protocols for the preparation of a variety of derivatives. The narrative emphasizes the rationale behind experimental design and the inherent self-validating nature of the described synthetic protocols.

The Strategic Importance of Trifluoromethylated Scaffolds

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug design.[1][2] This is due to the unique electronic properties of the CF₃ group, which can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, trifluoromethylated compounds are prevalent in a wide array of pharmaceuticals and agrochemicals. 2,2-Dibromo-4,4,4-trifluorobutanoic acid presents a particularly interesting scaffold, combining the influential CF₃ group with a gem-dibromo functionality, which serves as a versatile handle for a diverse range of chemical transformations.

Synthesis of the Core Compound: 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

The synthesis of 2,2-dibromo-4,4,4-trifluorobutanoic acid is not widely documented in commercial literature, necessitating a rational design of its synthetic route. A logical precursor is 4,4,4-trifluorobutanoic acid. However, direct bromination of such activated methylene groups adjacent to a trifluoromethyl group can be challenging. Standard radical bromination conditions, such as N-bromosuccinimide (NBS) with a radical initiator, are often sluggish or ineffective for these substrates.

A more robust and effective approach involves the formation of a silyl ketene acetal from 4,4,4-trifluorobutanoic acid, followed by reaction with an electrophilic bromine source. This strategy circumvents the difficulties of direct C-H bromination.

Experimental Protocol: Synthesis of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid

Step 1: Formation of the Silyl Ketene Acetal

-

To a solution of 4,4,4-trifluorobutanoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add a solution of lithium diisopropylamide (LDA) (2.1 eq.) in THF dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Add chlorotrimethylsilane (TMSCl) (2.2 eq.) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by ¹H NMR for the disappearance of the starting material.

Step 2: Bromination of the Silyl Ketene Acetal

-

Cool the solution of the in-situ generated silyl ketene acetal to 0 °C.

-

Slowly add a solution of bromine (Br₂) (2.2 eq.) in dichloromethane (DCM) to the reaction mixture. The bromine color should disappear upon addition.

-

After the addition is complete, stir the reaction at room temperature for 2 hours.

-

Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 2,2-dibromo-4,4,4-trifluorobutanoic acid.

Key Derivatives and Their Synthesis

The gem-dibromo and carboxylic acid functionalities of 2,2-dibromo-4,4,4-trifluorobutanoic acid are the primary sites for derivatization.

Esterification of the Carboxylic Acid

Esterification is a fundamental transformation that not only protects the carboxylic acid but also modifies the solubility and reactivity of the molecule. Standard Fischer esterification conditions are effective.

Experimental Protocol: Synthesis of Methyl 2,2-Dibromo-4,4,4-trifluorobutanoate

-

To a solution of 2,2-dibromo-4,4,4-trifluorobutanoic acid (1.0 eq.) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired ester.

Synthesis of Trifluoromethylated Aziridines

A significant application of the ester derivative is in the synthesis of trifluoromethylated aziridines. These strained heterocycles are valuable intermediates in organic synthesis. The reaction of methyl 2,2-dibromo-4,4,4-trifluorobutanoate with primary amines can lead to the formation of these three-membered rings.

Experimental Protocol: Synthesis of 1-Benzyl-2-(trifluoromethyl)aziridine-2-carboxylate

-

To a solution of methyl 2,2-dibromo-4,4,4-trifluorobutanoate (1.0 eq.) in a suitable aprotic solvent such as acetonitrile, add benzylamine (2.2 eq.).

-

Stir the reaction mixture at room temperature for 24 hours.

-

The reaction progress can be monitored by LC-MS.

-

Upon completion, the reaction mixture can be diluted with water and extracted with ethyl acetate.

-

The organic layer is then washed with brine, dried, and concentrated.

-

Purification by column chromatography will yield the desired aziridine derivative.

Reaction Pathway: Aziridine Formation

Caption: Reaction pathway for aziridine synthesis.

Synthesis of 2-Amino-4,4,4-trifluorobutanoic Acid Derivatives

While direct displacement of both bromine atoms with an amino group is challenging, a related and highly valuable derivative, (S)-2-amino-4,4,4-trifluorobutanoic acid, can be synthesized via an asymmetric approach starting from a glycine equivalent. This highlights a synthetic route to chiral, non-proteinogenic amino acids containing the trifluoromethyl group.[3]

Conceptual Workflow: Asymmetric Synthesis of a Trifluoromethylated Amino Acid

Caption: Asymmetric synthesis of a trifluoromethylated amino acid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2,2-Dibromo-4,4,4-trifluorobutanoic acid | C₄H₃Br₂F₃O₂ | 299.87 | Core building block with versatile reactive sites. |

| Methyl 2,2-Dibromo-4,4,4-trifluorobutanoate | C₅H₅Br₂F₃O₂ | 313.90 | Ester derivative for further functionalization. |

| 1-Benzyl-2-(trifluoromethyl)aziridine-2-carboxylate | C₁₂H₁₂F₃NO₂ | 259.23 | Heterocyclic derivative with potential biological activity. |

| (S)-2-Amino-4,4,4-trifluorobutanoic acid | C₄H₆F₃NO₂ | 157.09 | Chiral, non-proteinogenic amino acid analog.[3] |

Conclusion and Future Outlook

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a promising, yet underexplored, building block in fluorine chemistry. The presence of both a trifluoromethyl group and a gem-dibromo functionality provides a rich platform for the synthesis of a wide array of complex and potentially bioactive molecules. The protocols outlined in this guide offer a starting point for researchers to explore the derivatization of this compound. Future work could focus on exploring Reformatsky-type reactions with the dibromoester, dehalogenation to introduce other functionalities, and the use of these derivatives in the synthesis of novel heterocyclic systems and as monomers for fluorinated polymers. The continued development of synthetic methodologies for such versatile building blocks will undoubtedly accelerate the discovery of new drugs and advanced materials.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

-

Soloshonok, V. A., & Kukhar, V. P. (2007). Asymmetric Synthesis of a-Amino-b,b,b-trifluoro-propionic Acid and its Derivatives. In Asymmetric Synthesis and Application of alpha-Amino Acids. Oxford University Press. [Link]

Sources

Stability of 2,2-Dibromo-4,4,4-trifluorobutanoic Acid: A Technical Guide for Drug Development Professionals

Introduction

2,2-Dibromo-4,4,4-trifluorobutanoic acid is a halogenated carboxylic acid of increasing interest within synthetic chemistry and drug development. Its unique combination of a gem-dibromo functional group adjacent to the carboxylic acid and a trifluoromethyl group on the β-carbon bestows it with distinct chemical properties that can be leveraged in the synthesis of complex molecules. However, the very features that make this molecule a valuable building block also raise critical questions about its stability. Understanding the intrinsic stability of 2,2-Dibromo-4,4,4-trifluorobutanoic acid is paramount for its effective handling, storage, and application in multi-step syntheses, particularly in the context of pharmaceutical development where process robustness and impurity profiling are non-negotiable.

This in-depth technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 2,2-Dibromo-4,4,4-trifluorobutanoic acid. In the absence of extensive direct stability studies on this specific molecule, this guide synthesizes information from analogous structures and the known chemistry of its constituent functional groups. Furthermore, it offers detailed, field-proven experimental protocols for researchers to rigorously assess its stability under various stress conditions, aligning with the principles of scientific integrity and regulatory expectations.

Theoretical Stability Profile: A Mechanistic Perspective

The stability of 2,2-Dibromo-4,4,4-trifluorobutanoic acid is governed by the interplay of its three key functional moieties: the carboxylic acid, the α,α-dibromo group, and the β-trifluoromethyl group.

The Carboxylic Acid Moiety: A Locus of Reactivity

The carboxylic acid group is the primary site for acid-base chemistry. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the adjacent gem-dibromo and the more distant trifluoromethyl groups. This increased acidity can influence its reactivity and interactions with other molecules.

One of the most pertinent potential degradation pathways for carboxylic acids is decarboxylation , the loss of carbon dioxide. While simple aliphatic carboxylic acids are generally stable to thermal decarboxylation, the presence of activating groups can facilitate this process[1]. For 2,2-Dibromo-4,4,4-trifluorobutanoic acid, the gem-dibromo group could potentially influence decarboxylation, although this is less common than for β-keto acids or malonic acids[1][2][3]. Thermal stress is the most likely condition to induce decarboxylation.

The α,α-Dibromo Group: Potential for Halogen Mobility

The gem-dibromo group at the α-position is a key determinant of the molecule's reactivity and potential instability. Several degradation pathways can be envisaged:

-

Hydrolysis: Under aqueous conditions, particularly at elevated temperatures and extremes of pH, the C-Br bonds may be susceptible to hydrolysis, leading to the formation of α-hydroxy-α-bromo or α,α-dihydroxy (gem-diol) species. The gem-diol would likely exist in equilibrium with the corresponding α-keto acid. Basic conditions would favor nucleophilic substitution of the bromide ions[4][5][6].

-

Reductive Debromination: In the presence of reducing agents or under certain photochemical conditions, one or both bromine atoms could be removed.

-

Halogen Exchange: While less common, interaction with other halide sources could potentially lead to halogen exchange reactions.

The β-Trifluoromethyl Group: A Generally Stabilizing Influence with Caveats

The trifluoromethyl (CF3) group is known for its high thermal and chemical stability. It is generally considered a metabolically stable group in drug design. However, under forcing conditions, it is not entirely inert.

-

Hydrolysis: While the C-F bond is very strong, hydrolysis of a trifluoromethyl group to a carboxylic acid can occur under harsh acidic or basic conditions, though this is typically a slow process requiring elevated temperatures[4][7]. Given the presence of the carboxylic acid and gem-dibromo groups, such forcing conditions would likely degrade other parts of the molecule first.

Photostability Considerations

Halogenated organic compounds are often susceptible to photodegradation[8][9]. The C-Br bonds in 2,2-Dibromo-4,4,4-trifluorobutanoic acid are likely to be the most photolabile part of the molecule. Upon absorption of UV light, homolytic cleavage of a C-Br bond can generate a carbon-centered radical and a bromine radical. These reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

Recommended Storage and Handling

Based on the predicted chemical properties, the following storage and handling procedures are recommended to ensure the integrity of 2,2-Dibromo-4,4,4-trifluorobutanoic acid:

| Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration is recommended for long-term storage. | To minimize the risk of thermal decomposition, including potential decarboxylation. |

| Light | Store in an amber or opaque container, protected from light. | To prevent photochemical degradation, which is a likely pathway due to the C-Br bonds. |